molecular formula C9H10BrNO B181042 N-(2-Bromo-4-methylphenyl)acetamide CAS No. 614-83-5

N-(2-Bromo-4-methylphenyl)acetamide

Cat. No. B181042
CAS RN: 614-83-5
M. Wt: 228.09 g/mol
InChI Key: UUDGTWKIIUEVJD-UHFFFAOYSA-N
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Description

“N-(2-Bromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 5343-65-7 . It has a molecular weight of 228.09 and its IUPAC name is 2-bromo-N-(4-methylphenyl)acetamide . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of “N-(2-Bromo-4-methylphenyl)acetamide” is C9H10BrNO . It has a mono-isotopic mass of 226.994568 Da . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

“N-(2-Bromo-4-methylphenyl)acetamide” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 355.3±25.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.0±3.0 kJ/mol . The flash point is 168.7±23.2 °C . The index of refraction is 1.616 . The molar refractivity is 53.1±0.3 cm3 . The polar surface area is 29 Å2 . The polarizability is 21.0±0.5 10-24 cm3 . The surface tension is 48.4±3.0 dyne/cm . The molar volume is 152.0±3.0 cm3 .

Safety And Hazards

The safety data sheet for “N-(2-Bromo-4-methylphenyl)acetamide” indicates that it may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDGTWKIIUEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060636
Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID6060636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-methylphenyl)acetamide

CAS RN

614-83-5
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methylphenyl)acetamide
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Record name N-(2-Bromo-4-methylphenyl)acetamide
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name Acetamide, N-(2-bromo-4-methylphenyl)-
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Record name N-(2-Bromo-4-methylphenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Chen, W Liu, B Liu, P Zhou… - Asian Journal of Organic …, 2019 - Wiley Online Library
N‐acylation of arylamines with di‐ and trialkyl amines has been reported. This approach provides a general synthesis of aromatic amides by an alkyl transfer through cleavage of the C−…
Number of citations: 5 onlinelibrary.wiley.com
D Liang, X Li, C Wang, Q Dong, B Wang, H Wang - Tetrahedron Letters, 2016 - Elsevier
A metal-, additive-, and Br 2 -free highly regioselective bromination of anilides using HBr and Selectfluor is presented. This reaction proceeded under mild conditions with high efficiency …
Number of citations: 18 www.sciencedirect.com
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
A Podgoršek, S Stavber, M Zupan, J Iskra - Tetrahedron, 2009 - Elsevier
AH 2 O 2 –HBr system and N-bromosuccinimide in an aqueous medium were used as a ‘green’ approach to electrophilic and radical bromination. Several activated and less activated …
Number of citations: 165 www.sciencedirect.com
A Podgoršek, S Stavber, M Zupan, J Iskra - 2006 - Wiley Online Library
In this study the “phase‐vanishing” method for diffusion‐controlled addition of a reagent (Br 2 ) to a reaction phase via a fluorous membrane (C 8 F 18 ) is combined with an additional …
SI Baker, M Yaghoubi, SL Bidwell… - The Journal of …, 2022 - ACS Publications
We report a new method for regioselective aromatic bromination using lactic acid derivatives as halogen bond acceptors with N-bromosuccinimide (NBS). Several structural analogues …
Number of citations: 5 pubs.acs.org
R Das, M Kapur - The Journal of organic chemistry, 2017 - ACS Publications
A palladium-catalyzed, ortho-selective C–H halogenation methodology is reported herein. The highlight of the work is the highly selective C(sp 2 )–H functionalization of benzyl nitriles …
Number of citations: 75 pubs.acs.org
M Adib, R Pashazadeh, SJA Gohari, F Shahsavari - Synlett, 2017 - thieme-connect.com
A novel tert-butyl hydroperoxide (TBHP)-promoted oxidative C=C double-bond cleavage of enamines is described. Heating a solution of an electron-deficient enamine in …
Number of citations: 8 www.thieme-connect.com
J Ban, M Lim, S Shabbir, J Baek, H Rhee - Synthesis, 2020 - thieme-connect.com
We synthesized various carbazoles from anilines through a three-step process with good overall yields (up to 48%). This process comprises N-acetylation, copper(0)-mediated Ullmann …
Number of citations: 10 www.thieme-connect.com
H Afaridoun - Synthesis, 2020 - thieme-connect.com
ortho-C–H bond halogenation of anilides and N-aryl carbamates using easily available N-halosuccinimides (NXS) as the active halogenation reagent in the presence of nickel or silver …
Number of citations: 0 www.thieme-connect.com

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